1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
Brand Name: Vulcanchem
CAS No.: 54490-78-7
VCID: VC16041940
InChI: InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3
SMILES:
Molecular Formula: C12H16Cl2
Molecular Weight: 231.16 g/mol

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene

CAS No.: 54490-78-7

Cat. No.: VC16041940

Molecular Formula: C12H16Cl2

Molecular Weight: 231.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene - 54490-78-7

Specification

CAS No. 54490-78-7
Molecular Formula C12H16Cl2
Molecular Weight 231.16 g/mol
IUPAC Name 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene
Standard InChI InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3
Standard InChI Key YTRQKFPYZHBXPV-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C(=C1C)CCl)C)CCl)C

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene, systematically describes its substitution pattern. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC12H16Cl2\text{C}_{12}\text{H}_{16}\text{Cl}_2
Molecular Weight231.16 g/mol
Exact Mass230.063 g/mol
LogP4.3978

The benzene core’s symmetry is disrupted by the chloromethyl groups, which introduce electronic and steric effects critical for reactivity. The methyl groups at positions 2, 4, 5, and 6 create a crowded environment, influencing reaction pathways and selectivity .

Synthesis and Reaction Mechanisms

Halomethylation of Substituted Benzenes

The synthesis of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene typically involves halomethylation, a reaction where methylene groups are introduced to aromatic rings via electrophilic substitution. A analogous method for 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene involves reacting 1,2,4,5-tetramethylbenzene with paraformaldehyde, hydrochloric acid, and sodium chloride at 120°C . For the 1,3-derivative, the starting material would require methyl groups at positions 2, 4, 5, and 6, directing chloromethyl groups to the remaining 1 and 3 positions.

Key Steps in Synthesis :

  • Halomethylation:

    • Substituted benzene derivatives react with paraformaldehyde (CH2O\text{CH}_2\text{O}) and hydrochloric acid (HCl\text{HCl}) under reflux.

    • Zinc chloride (ZnCl2\text{ZnCl}_2) often catalyzes the reaction by generating electrophilic chloromethyl cations (CH2Cl+\text{CH}_2\text{Cl}^+).

    • Example:

      C10H14+2CH2O+2HClZnCl2C12H16Cl2+2H2O\text{C}_{10}\text{H}_{14} + 2 \text{CH}_2\text{O} + 2 \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{C}_{12}\text{H}_{16}\text{Cl}_2 + 2 \text{H}_2\text{O}
  • Workup:

    • The crude product is precipitated, filtered, and washed to remove unreacted reagents.

This method yields the target compound in ~91% purity, though optimization is required to address steric hindrance from the tetramethyl groups .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Chloromethyl-substituted benzenes serve as precursors for dicarboxylic acid ligands used in MOFs. For instance, 2,3,5,6-tetramethylterephthalic acid (TMBDC)—derived from hydrolysis and oxidation of 1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene—forms MOFs with nickel, enabling efficient ethane/ethylene separation . The chloromethyl groups act as reactive handles for further functionalization, tailoring pore environments for gas adsorption.

Polymer Chemistry

The compound’s dual chloromethyl groups facilitate crosslinking in polymers. For example, styrene-butadiene rubber (SBR) modified with such crosslinkers exhibits enhanced thermal stability .

Future Research Directions

  • Synthetic Optimization: Developing catalytic systems to improve yield and reduce byproducts.

  • Advanced Applications: Exploring roles in covalent organic frameworks (COFs) or drug delivery systems.

  • Toxicological Studies: Assessing environmental impact and biodegradability.

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